1-(3,3-Dimethyl-2-oxobutyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)9(13)7-12-5-4-8(6-12)10(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEKGLMNVIEVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Michael Addition and Subsequent Functionalization
One efficient route to pyrrolidine-3-carboxylic acid derivatives involves enantioselective Michael addition reactions of carboxylate-substituted enones, followed by cyclization steps to form the pyrrolidine ring system with high enantiomeric excess (up to 97% ee reported). This method can be adapted to introduce alkyl or oxo substituents at the 1-position of the pyrrolidine ring, such as the 3,3-dimethyl-2-oxobutyl group.
- Step 1 : Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.
- Step 2 : Reduction and cyclization to form 5-alkyl-substituted pyrrolidine-3-carboxylic acids.
This approach benefits from organocatalysis, mild reaction conditions, and good stereocontrol.
Acylation of Pyrrolidine-3-carboxylic Acid with 3,3-Dimethyl-2-oxobutyl Derivatives
Another approach involves acylation or alkylation of pyrrolidine-3-carboxylic acid or its derivatives with a suitable 3,3-dimethyl-2-oxobutyl electrophile, such as an acid chloride or a halide. This method requires:
- Preparation of 3,3-dimethyl-2-oxobutyl chloride or bromide.
- Reaction with pyrrolidine-3-carboxylic acid under basic or neutral conditions.
- Purification by extraction and chromatography.
This method is analogous to acylation reactions reported for related piperidine-3-carboxylic acid derivatives.
Multi-Step Synthesis from Aldehyde and Amino Acid Precursors
A synthetic route inspired by brivaracetam synthesis involves:
- Condensation of an aldehyde (e.g., 3,3-dimethyl-2-oxobutanal) with an amino acid derivative.
- Reductive amination to install the side chain onto the pyrrolidine ring.
- Cyclization and protection/deprotection steps to finalize the carboxylic acid functionality.
This method requires careful control of reaction conditions and purification steps such as recrystallization and chromatography.
Environmentally Friendly Hydrolysis and Purification
A patent describes a green synthesis involving:
- Reaction of amino-hydroxy methyl propionate hydrochloride derivatives with dimethyl dithiocarbonate in aqueous media.
- Hydrolysis under alkaline conditions.
- Purification by drying, solvent removal, and chromatography.
This method emphasizes safety, environmental friendliness, and yields over 86%, which could be adapted for similar pyrrolidine carboxylic acid derivatives.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The enantioselective Michael addition route is particularly useful for obtaining chiral pyrrolidine-3-carboxylic acids with defined stereochemistry, which is often critical for biological activity.
- The acylation method is a classical approach but requires careful handling of reactive intermediates and may need optimization for scale-up.
- Methods inspired by brivaracetam synthesis highlight the complexity of installing bulky oxobutyl side chains and the challenges of stereochemical control and purification.
- The patented aqueous synthesis method offers a greener alternative with good yields and operational simplicity, potentially adaptable to related compounds.
- Purification techniques commonly include column chromatography on silica gel , recrystallization from solvents like ethyl acetate or di-isopropyl ether, and sometimes chiral HPLC for enantiomeric separation.
- Reaction conditions such as temperature control (e.g., 0 °C to room temperature), inert atmosphere (argon), and solvent choice (ethanol, ethyl acetate, MTBE) are critical for optimal yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Dimethyl-2-oxobutyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine nitrogen or the carboxylic acid group can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst.
Substitution reactions may involve nucleophiles such as alkyl halides or amines, with suitable solvents and temperatures.
Major Products Formed:
Oxidation products include esters and amides.
Reduction products include piperidine derivatives.
Substitution products can vary widely depending on the nucleophile used.
Scientific Research Applications
1-(3,3-Dimethyl-2-oxobutyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3,3-Dimethyl-2-oxobutyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. For example, as a ligand, it may bind to a receptor or enzyme, altering its activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
- In contrast, the target compound’s aliphatic 3,3-dimethyl-2-oxobutyl group may reduce polarity, increasing membrane permeability. Lipophilicity: The 2-ethylhexanoyl group in ’s compound significantly boosts hydrophobicity (MW 241.33 vs. 211.26), which may affect pharmacokinetics but also led to discontinuation due to formulation challenges . Aromatic vs.
Key Research Findings
- Bioactivity : Halogenated aryl-pyrrolidine derivatives () show promise in antimicrobial studies, while trifluoromethyl groups () enhance resistance to oxidative metabolism .
- Synthetic Routes : Cyclopropane-1,1-dicarboxylate () and itaconic acid () are common starting materials, with yields influenced by substituent complexity .
- Safety : Derivatives like 1-methyl-5-oxopyrrolidine-3-carboxylic acid () require strict handling protocols due to their pure, reactive nature .
Biological Activity
1-(3,3-Dimethyl-2-oxobutyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring with a carboxylic acid functional group and a branched aliphatic chain. The synthesis typically involves the reaction of appropriate precursors under specific conditions to yield the target compound.
Synthesis Overview
- Starting Materials : 1-methylpyrrole-3-carboxylic acid and 3,3-dimethyl-2-oxobutylamine.
- Reagents : N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent, with 4-dimethylaminopyridine (DMAP) as a catalyst.
- Conditions : Reaction typically conducted in an organic solvent under controlled temperature.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.
Anticancer Activity
Studies have shown that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. For instance, compounds related to this structure have been tested against A549 human lung adenocarcinoma cells, demonstrating varying levels of cytotoxicity.
| Compound | IC50 (µM) | Cell Line | Activity Description |
|---|---|---|---|
| 1 | 78 | A549 | Moderate cytotoxicity |
| 2 | 64 | A549 | Enhanced activity with phenyl substitution |
| 3 | 61 | A549 | Significant reduction in cell viability |
The structure-dependence of activity suggests that modifications to the pyrrolidine ring can enhance or diminish efficacy against cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. In vitro studies revealed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
These findings indicate potential for developing new antimicrobial agents based on this structural framework.
The exact mechanism by which this compound exerts its biological effects remains under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways related to apoptosis and cell proliferation.
Case Studies
Several case studies have highlighted the efficacy of pyrrolidine derivatives:
-
Case Study on Anticancer Efficacy :
- Objective : Assess the anticancer potential of modified pyrrolidine derivatives.
- Method : MTT assay on A549 cells.
- Outcome : Certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a promising avenue for drug development.
-
Case Study on Antimicrobial Resistance :
- Objective : Evaluate effectiveness against resistant strains.
- Method : MIC determination on clinical isolates.
- Outcome : Demonstrated substantial activity against resistant strains, indicating potential for clinical application in treating infections caused by resistant bacteria.
Q & A
Q. What are the key synthetic strategies for preparing 1-(3,3-Dimethyl-2-oxobutyl)pyrrolidine-3-carboxylic acid?
Synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution to introduce the 3,3-dimethyl-2-oxobutyl group to the pyrrolidine ring.
- Protection/deprotection steps (e.g., tert-butoxycarbonyl [Boc] groups) to stabilize reactive intermediates, as seen in analogous pyrrolidine derivatives .
- Carboxylic acid activation using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., dichloromethane) to minimize side reactions .
Critical parameters include temperature control (0–25°C), solvent polarity, and reaction time to optimize yield and purity .
Q. Which spectroscopic and chromatographic methods are critical for structural validation?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and substituent placement. 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95%) and identifies byproducts .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (e.g., C12H19NO3) and fragmentation patterns .
Q. What are the primary biological screening models for this compound?
Early-stage studies often use:
- In vitro enzyme inhibition assays (e.g., fluorogenic substrates for proteases or kinases) to quantify IC50 values .
- Cell-based models (e.g., peripheral blood mononuclear cells) to evaluate cytokine modulation (e.g., IL-1β, IL-18) without inducing apoptosis .
Dose-response curves and selectivity profiling against related targets (e.g., caspases) are essential to confirm specificity .
Advanced Research Questions
Q. How can stereochemical variations in the pyrrolidine ring influence biological activity?
- Stereoisomerism: The (3R,4S) configuration in analogous compounds enhances binding to targets like interleukin-converting enzyme (ICE) by 10–100× compared to (3S,4R) isomers .
- Computational modeling: Molecular docking (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets or hydrogen-bonding residues, guiding rational design .
- Case study: In (3R,4S)-4-(2-hydroxyphenyl)pyrrolidine derivatives, stereochemistry dictates metabolic stability and oral bioavailability .
Q. How should researchers resolve contradictions in reported biological data?
- Assay standardization: Discrepancies in IC50 values may arise from variations in buffer pH, ATP concentrations (for kinase assays), or cell passage number. Replicate experiments under controlled conditions are critical .
- Orthogonal validation: Cross-validate findings using SPR (surface plasmon resonance) for binding kinetics and CRISPR-edited cell lines to confirm target engagement .
- Meta-analysis: Compare data across structurally related compounds (e.g., trifluoromethyl-substituted pyrrolidines) to identify trends in activity .
Q. What methodologies optimize the compound’s metabolic stability and pharmacokinetics?
- Prodrug strategies: Esterification of the carboxylic acid group (e.g., ethyl esters) improves membrane permeability, as demonstrated in VX-765, a caspase-1 inhibitor prodrug .
- Isotope labeling: Use of 14C or 3H isotopes tracks metabolic pathways in hepatocyte models to identify susceptibility to cytochrome P450 oxidation .
- Lipophilicity adjustments: Introducing electron-withdrawing groups (e.g., trifluoromethyl) reduces metabolic degradation, as seen in related pyrrolidine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
